![molecular formula C8H14N2O B13824843 1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one CAS No. 38052-25-4](/img/structure/B13824843.png)
1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one is a bicyclic compound with a unique structure that includes two nitrogen atoms and four methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a ketone, followed by cyclization to form the bicyclic structure . The reaction conditions often require the use of a strong base and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups .
Wissenschaftliche Forschungsanwendungen
1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its bicyclic structure provides a rigid framework that can interact with other molecules in a specific manner, facilitating reactions such as catalysis and substitution . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features but different reactivity and applications.
2,5-Diazabicyclo[2.2.0]hexane: Lacks the methyl groups, leading to different chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
38052-25-4 |
|---|---|
Molekularformel |
C8H14N2O |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
1,2,4,6-tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one |
InChI |
InChI=1S/C8H14N2O/c1-5-8(3)7(2,9-5)6(11)10(8)4/h5,9H,1-4H3 |
InChI-Schlüssel |
DOKNWQNHVUKYBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2(C(N1)(C(=O)N2C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(imidazo[1,5-a]pyridin-3-yl)ethyl)-2-phenoxyacetamide](/img/structure/B13824761.png)
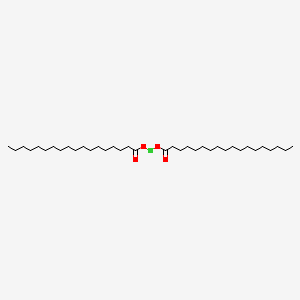


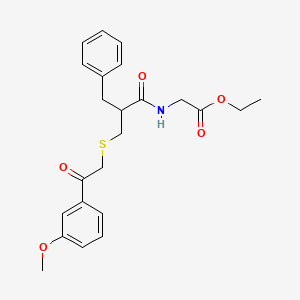
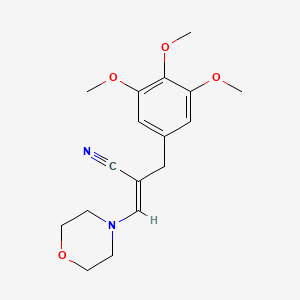
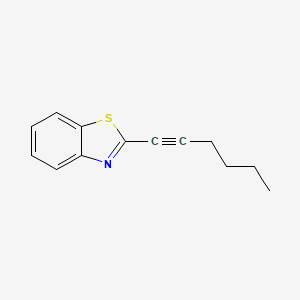
![[2-[2,3-bis(2,3-dihydroxypropoxy)propoxy]-3-[2-(2,3-dihydroxypropoxy)-3-hydroxypropoxy]propyl] (Z)-octadec-9-enoate](/img/structure/B13824792.png)
![Oxovanadium(2+);6,15,24,33-tetraphenoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene](/img/structure/B13824797.png)
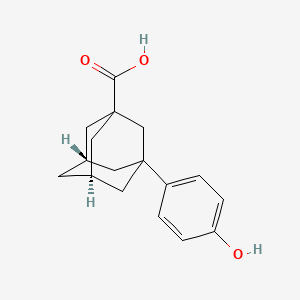
![dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate](/img/structure/B13824822.png)
![(10R,11S)-10,11-dimethyl-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B13824827.png)
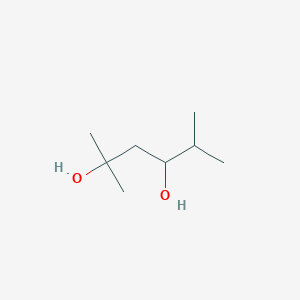
![N-benzyl-3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B13824835.png)
